An In-depth Technical Guide to the Synthesis and Properties of 2-(4-Nitrophenyl)-1,3-dioxolane
An In-depth Technical Guide to the Synthesis and Properties of 2-(4-Nitrophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)-1,3-dioxolane, a key intermediate in organic synthesis. The document details its chemical and physical properties, offers a step-by-step experimental protocol for its synthesis via the acid-catalyzed acetalization of 4-nitrobenzaldehyde and ethylene glycol, and includes a workflow diagram for the synthetic process. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.
Introduction
2-(4-Nitrophenyl)-1,3-dioxolane, also known as p-nitrobenzaldehyde ethylene acetal, is a heterocyclic organic compound with the molecular formula C₉H₉NO₄.[1] It is characterized by a five-membered dioxolane ring, which serves as a protecting group for the carbonyl functionality of 4-nitrobenzaldehyde.[1] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its chemical reactivity, making it a valuable precursor for the synthesis of more complex molecules.[1] This compound typically appears as an off-white to yellow solid and is stable under standard laboratory conditions.[1]
Physicochemical Properties
The key physical and chemical properties of 2-(4-nitrophenyl)-1,3-dioxolane are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₄ | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| Appearance | Off-white to yellow solid/crystal | [1] |
| Melting Point | 91-95 °C | [3] |
| Boiling Point (Predicted) | 332.9 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |
| CAS Number | 2403-53-4 | [1][2][3] |
| Storage Conditions | Sealed in a dry environment at room temperature | [1] |
Spectroscopic Properties
The structural characterization of 2-(4-nitrophenyl)-1,3-dioxolane is typically achieved through standard spectroscopic techniques. While a specific, unified spectrum is not publicly available, data from analogous compounds and spectral databases allow for a reliable prediction of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-nitrophenyl)-1,3-dioxolane is expected to show distinct signals for the aromatic protons, the dioxolane ring protons, and the acetal proton. Based on the analysis of the isomeric 2-(3-nitrophenyl)-1,3-dioxolane, the following chemical shifts and multiplicities can be anticipated (in CDCl₃):
-
Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the nitro group will be shifted further downfield (around δ 8.2 ppm) compared to the protons meta to the nitro group (around δ 7.6 ppm) due to the strong electron-withdrawing nature of the nitro group.
-
Dioxolane Protons: The four protons of the ethylene glycol moiety are expected to appear as a multiplet around δ 4.0-4.2 ppm.[4]
-
Acetal Proton: A singlet for the proton at the C2 position of the dioxolane ring (the CH group) is expected to be observed around δ 5.9 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts based on the 3-nitro isomer and general chemical shift knowledge are as follows (in CDCl₃):
-
Dioxolane Carbons: The two methylene carbons (-OCH₂CH₂O-) of the dioxolane ring are expected to resonate at approximately δ 65.5 ppm.[4]
-
Acetal Carbon: The acetal carbon (-O-CH-O-) is anticipated to have a chemical shift around δ 102.3 ppm.[4]
-
Aromatic Carbons: The aromatic carbons will show several signals in the range of δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
Aromatic C-H Stretch: Around 3100-3000 cm⁻¹.[5]
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹.[5]
-
N=O Stretch (Nitro Group): Strong, characteristic bands around 1530 cm⁻¹ and 1350 cm⁻¹.[4]
-
C-O Stretch (Acetal): Strong bands in the fingerprint region, typically around 1200-1000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[4]
Synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane
The most common and efficient method for the synthesis of 2-(4-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[1] This reaction involves the formation of a cyclic acetal with the concomitant removal of water to drive the equilibrium towards the product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis, work-up, and purification of 2-(4-nitrophenyl)-1,3-dioxolane.
Caption: A flowchart of the synthesis and purification of 2-(4-nitrophenyl)-1,3-dioxolane.
Detailed Experimental Protocol
This protocol is adapted from the established procedure for the synthesis of the isomeric 2-(3-nitrophenyl)-1,3-dioxolane and is expected to yield the desired product in high purity.
Materials:
-
4-Nitrobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Neutral alumina
-
Solvents for recrystallization (e.g., ethyl acetate, petroleum ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 eq). Add a sufficient amount of toluene to dissolve the starting materials upon heating.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will be observed. Continue refluxing for several hours (typically 2-4 hours) until no more water is collected, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pass the cooled mixture through a small pad of neutral alumina to remove the acid catalyst.
-
Rinse the flask and the alumina pad with a small amount of toluene.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude product, which may be an oil or a solid, can be purified by recrystallization. A solvent system such as ethyl acetate/petroleum ether is often effective.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven.
-
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.
Applications in Organic Synthesis
2-(4-Nitrophenyl)-1,3-dioxolane is primarily used as a synthetic intermediate. The dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable to a variety of reaction conditions, particularly basic and nucleophilic reagents. The nitro group can undergo a range of chemical transformations, most notably reduction to an amino group, which can then be further functionalized. This makes the compound a useful building block in the synthesis of pharmaceuticals and other complex organic molecules.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of 2-(4-nitrophenyl)-1,3-dioxolane. The information presented, including the comprehensive data table, detailed experimental protocol, and workflow diagram, serves as a valuable resource for chemists in research and development. The straightforward and high-yielding synthesis makes this compound an accessible and important intermediate for a variety of synthetic applications.
References
- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 2. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]
- 5. IR _2007 [uanlch.vscht.cz]




